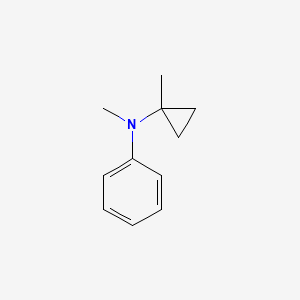
N-Methyl-N-(1-methylcyclopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a 1-methylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylation of Aniline: One common method involves the methylation of aniline using methanol in the presence of cyclometalated ruthenium complexes as catalysts.
Hydroalkylation of Nitrobenzene: Another method is the hydroalkylation of nitrobenzene over oxide catalysts.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves the use of metal-containing catalysts such as palladium, platinum, or nickel supported on various materials. The process is optimized to achieve high yields and selectivity for the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-Methyl-N-(1-methylcyclopropyl)aniline can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the methyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(1-methylcyclopropyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-octane gasoline as an antiknock agent.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: This compound is similar in structure but lacks the cyclopropyl group.
N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(1-methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various applications.
Propriétés
Numéro CAS |
446859-52-5 |
|---|---|
Formule moléculaire |
C11H15N |
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
N-methyl-N-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
LYJLFJCSKGRTLF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


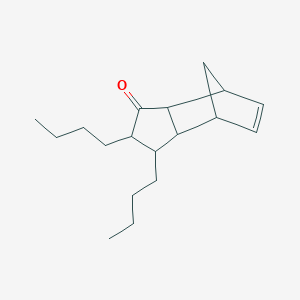
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
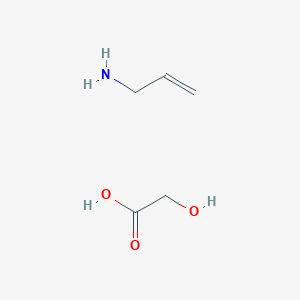
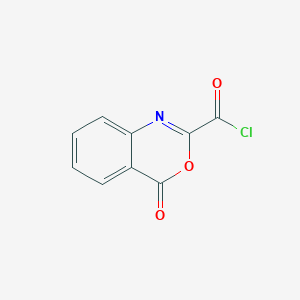
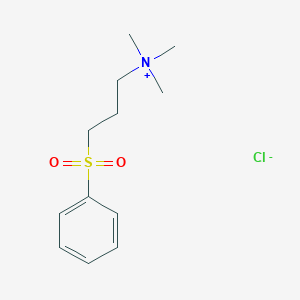
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
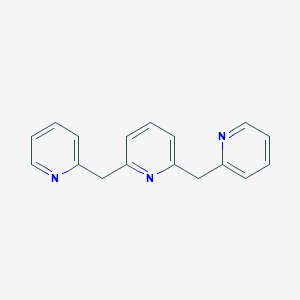
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
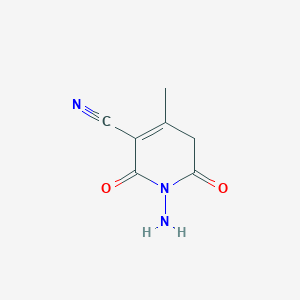
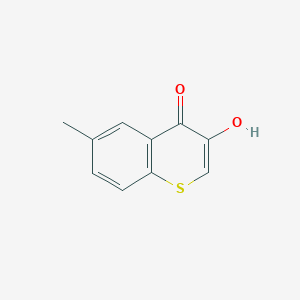
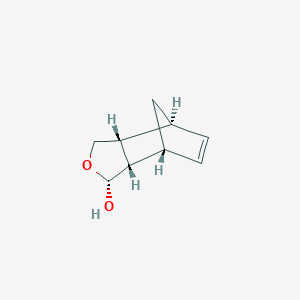
![Ethyl 6,9-dioxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14246106.png)
